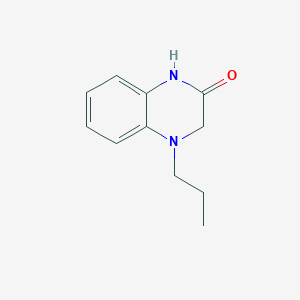

4-Propyl-3,4-dihydroquinoxalin-2(1H)-one

Description

Historical Context and Significance of the Quinoxalinone Nucleus in Heterocyclic Chemistry

The quinoxalinone nucleus, a fused heterocyclic system comprising a benzene (B151609) ring and a pyrazinone ring, has long been a subject of intensive study in organic and medicinal chemistry. csus.edu Historically recognized for their broad spectrum of biological activities, quinoxaline (B1680401) derivatives have been developed as antibiotics, dyes, and pharmaceuticals. csus.edu The structural versatility of the quinoxalinone skeleton makes it a valuable intermediate for the synthesis of more complex molecules. researchgate.netresearchgate.net This scaffold is a cornerstone in the design of novel compounds with potential applications as anticancer, antimicrobial, antithrombotic, and anti-inflammatory agents. researchgate.netresearchgate.net The sustained interest in this nucleus is driven by its proven success as a pharmacophore and the continuous discovery of new biological functions associated with its derivatives. csus.edunih.gov

Overview of the 3,4-Dihydroquinoxalin-2(1H)-one Framework

The 3,4-dihydroquinoxalin-2(1H)-one framework is a reduced form of the aromatic quinoxalinone nucleus, characterized by a bicyclic, benzene-fused ketopiperazine structure. uit.no This saturation introduces a chiral center at the C3 position and allows for substitution at the N1 and N4 positions, significantly expanding its chemical diversity. The synthesis of this scaffold is well-established, with a common method involving the condensation reaction between an o-phenylenediamine (B120857) and a derivative of a 2-carbon acid, such as ethyl bromoacetate (B1195939) or chloroacetic acid. csus.eduresearchgate.net The reaction conditions, including the choice of solvent, base, and temperature, can be modulated to control the reaction outcome and selectivity. csus.edu The framework's chemical tractability allows for extensive functionalization, making it a versatile platform for developing libraries of compounds for biological screening. uit.no Modern synthetic approaches continue to refine access to this valuable heterocycle, including methods for creating enantiopure versions from chiral amino acids. uit.no

Current Research Trajectories for Alkyl-Substituted Dihydroquinoxalinones, including the 4-Propyl Moiety

Current research on the 3,4-dihydroquinoxalin-2(1H)-one scaffold is heavily focused on the synthesis and evaluation of substituted analogues to establish structure-activity relationships (SAR). Alkyl substitution, particularly at the nitrogen atoms, is a key strategy to modulate the physicochemical properties of the molecule, such as lipophilicity, solubility, and metabolic stability, which in turn can influence biological activity.

The introduction of an alkyl group at the N4 position, as in the target compound 4-Propyl-3,4-dihydroquinoxalin-2(1H)-one , is a logical extension of ongoing research. Studies have explored the synthesis of N-alkyl derivatives, for instance, by refluxing an N4-acetylated precursor with an appropriate alkyl bromide. researchgate.net The propyl group, being a small, lipophilic alkyl chain, can enhance binding to hydrophobic pockets in biological targets. Research has shown that even simple methyl and methoxy (B1213986) substituents can lead to moderate antibacterial activity, highlighting the sensitivity of the scaffold to substitution patterns. researchgate.net

Modern synthetic methods are being developed to facilitate the efficient C-H alkylation and amination of the quinoxalinone core. organic-chemistry.org For example, photoinduced reactions using aliphatic amines, including n-propylamine, have been successfully employed to form C-N bonds at the C3 position. acs.org Furthermore, organophotoredox catalysis is being used for the 1,6-addition of dihydroquinoxalinones to other molecules, with N-alkylation being an observed outcome in certain cases. acs.org These advanced methods provide efficient and green routes to novel derivatives. The investigation of N-propylated quinoxalinones fits squarely within the current trajectory of exploring how systematic changes in alkyl substitution impact the therapeutic potential of this privileged heterocyclic system. nih.gov

Data Tables

Table 1: Selected Synthetic Approaches to the 3,4-Dihydroquinoxalin-2(1H)-one Scaffold

| Method | Reactants | Conditions | Outcome | Reference(s) |

| One-Pot Condensation | o-Phenylenediamine, Ethyl bromoacetate | Varies (e.g., base, solvent) | Forms the core dihydroquinoxalinone ring system. | csus.edu |

| Reductive Cyclization | N-(o-nitroaryl)amino esters | Iron or Zinc metal in water/ethyl acetate (B1210297) | Provides enantiopure dihydroquinoxalinones from amino acids. | researchgate.net |

| Ullmann-type Amination | Enantiopure α-amino acids, N-Boc-2-iodoanilines | CuI, Cs₂CO₃, DMSO, followed by TFA | Yields enantiopure 3-substituted dihydroquinoxalinones. | uit.no |

| Michael Addition | o-Phenylenediamine, Maleic acid derivatives | N/A | Affords 3-substituted 3,4-dihydroquinoxalin-2-ones. | uit.no |

| Photoinduced Amination | 1-Methylquinoxalin-2(1H)-one, n-Propylamine | Purple LEDs (390 nm), DMF, Air | C3-amination of the quinoxalinone ring. | acs.org |

This table is not exhaustive but provides a summary of common and recent synthetic strategies.

Table 2: Examples of Investigated Substituents on the Dihydroquinoxalinone Core

| Position of Substitution | Example Substituent | Intended or Observed Effect | Reference(s) |

| N1 | Methyl | Used as a model substrate in functionalization reactions. | acs.org |

| C3 | Naphthalen-1-yl-2-oxoethylidene | Inhibition of JNK3 kinase. | nih.gov |

| C3 | Propylamino | Introduction of a functional group via C-H amination. | acs.org |

| N4 | Acetyl | Intermediate for further N-alkylation. | researchgate.net |

| N4 | Various Alkyl Groups | Modulation of anticonvulsant activity. | researchgate.net |

| Aromatic Ring | Fluorine | Enhanced antibacterial activity. | researchgate.net |

| Aromatic Ring | Methyl, Methoxy | Moderate antibacterial activity. | researchgate.net |

This table illustrates the diverse substitution patterns being explored in current research.

Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

4-propyl-1,3-dihydroquinoxalin-2-one |

InChI |

InChI=1S/C11H14N2O/c1-2-7-13-8-11(14)12-9-5-3-4-6-10(9)13/h3-6H,2,7-8H2,1H3,(H,12,14) |

InChI Key |

NTCZNMWNBFBWIR-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CC(=O)NC2=CC=CC=C21 |

Origin of Product |

United States |

Structure Activity Relationship Sar Analysis of 3,4 Dihydroquinoxalin 2 1h One Derivatives

Influence of Substituents at the N1 Position on Molecular Activity

The nitrogen atom at the N1 position (also referred to as the N4 position in some nomenclature systems) of the 3,4-dihydroquinoxalin-2(1H)-one ring is a critical site for substitution, significantly impacting the compound's pharmacological profile. The introduction of substituents at this position can modulate factors such as lipophilicity, solubility, and interaction with biological targets.

Research on various derivatives has shown that the nature of the N1-substituent can drastically alter the biological activity. For instance, in a series of 3-substituted styrylquinoxalin-2(1H)-ones, the introduction of alkyl groups at the N1 position was explored to enhance their activity. While specific data on a 4-propyl substituent is limited, studies on related alkyl groups provide valuable insights. Generally, increasing the alkyl chain length can enhance lipophilicity, which may lead to improved cell membrane permeability and, consequently, better in vitro activity. However, there is often an optimal chain length beyond which activity may decrease due to steric hindrance at the target binding site.

Table 1: Illustrative SAR Data for N1-Substituted 3,4-Dihydroquinoxalin-2(1H)-one Derivatives

| Substituent (R1) | Lipophilicity (logP) | Steric Hindrance | Potential Biological Activity |

| Hydrogen | Low | Minimal | Baseline activity |

| Methyl | Moderate | Low | May increase activity |

| Ethyl | Moderate-High | Moderate | Potentially optimal activity |

| Propyl | High | Moderate-High | Activity may increase or decrease depending on the target |

| Isopropyl | High | High | Often leads to decreased activity due to branching |

| Benzyl | Very High | High | Can introduce additional binding interactions |

Impact of Substitutions at the C3 Position, including Stereochemical Aspects

The C3 position of the dihydroquinoxalinone ring is another key site for chemical modification. The introduction of various substituents at this position has been shown to be a successful strategy for modulating the biological activity of these compounds. chemrxiv.org The size, shape, and electronic nature of the C3-substituent can influence how the molecule interacts with its biological target.

For example, the direct C3-H functionalization of quinoxalin-2(1H)-ones has been used to introduce aryl, alkyl, and other functional groups, leading to derivatives with a broad range of biological activities. nih.gov The stereochemistry at the C3 position is also a critical factor. If the C3 carbon is a stereocenter, the different enantiomers can exhibit significantly different biological activities. This is because biological macromolecules, such as enzymes and receptors, are chiral and will interact differently with each enantiomer. For instance, in the development of JNK3 inhibitors based on the 3,4-dihydroquinoxalin-2(1H)-one scaffold, the geometry of the substituent at the C3 position was found to be crucial for potent inhibition. nih.gov

Role of Substituents on the Benzenoid Ring (C5-C8)

For example, studies on quinoxaline (B1680401) derivatives as inhibitors of various enzymes have shown that the position and nature of substituents on the benzene (B151609) ring are critical for activity. In some cases, electron-withdrawing groups like halogens or nitro groups have been shown to enhance activity, while in other cases, electron-donating groups like methoxy (B1213986) or methyl groups are preferred. The specific requirements depend on the particular biological target and the nature of the binding pocket.

Table 2: Influence of Benzenoid Ring Substituents on Activity

| Position | Substituent Type | General Effect on Activity | Example |

| C6/C7 | Electron-Withdrawing (e.g., -Cl, -NO2) | Can enhance activity by modifying electronic interactions with the target. | 7-Chloro derivatives have shown potent activity in some series. |

| C6/C7 | Electron-Donating (e.g., -OCH3, -CH3) | May increase activity through favorable steric or electronic interactions. | Methoxy-substituted analogs have demonstrated significant biological effects. |

Specific Conformational and Electronic Effects of the 4-Propyl Group

While specific experimental data on the conformational analysis of 4-propyl-3,4-dihydroquinoxalin-2(1H)-one is not extensively documented in the available literature, some predictions can be made based on general principles of conformational analysis and the behavior of similar structures. The pyrazinone ring of the 3,4-dihydroquinoxalin-2(1H)-one system typically adopts a non-planar, envelope or boat-like conformation. tsijournals.com

The n-propyl group attached to the N4 nitrogen is a flexible chain. It can rotate around the N-C bond, leading to multiple possible conformations. The preferred conformation will be the one that minimizes steric interactions with the rest of the molecule, particularly the substituent at the C3 position and the hydrogen atom at the C5 position of the benzenoid ring.

Comparative SAR with Other Alkyl Chains and Related Dihydroquinoxalinone Scaffolds

A comparative analysis of the structure-activity relationships of different alkyl chains at the N4 position can provide valuable information for drug design. Generally, as the length of the alkyl chain increases from methyl to butyl, the lipophilicity of the compound increases. This can lead to enhanced membrane permeability and, in some cases, increased biological activity up to a certain point (the "cut-off effect"). Beyond this point, increased steric bulk may lead to a decrease in activity due to a poor fit in the binding pocket of the target protein.

For instance, if a binding pocket is relatively small, a methyl or ethyl group might be optimal, while a propyl or butyl group could be too large. Conversely, if the binding pocket has a larger hydrophobic region, a longer alkyl chain like propyl might lead to more favorable interactions and higher potency. The specific trend in activity with varying alkyl chain length is highly dependent on the specific biological target.

Analysis of Substituent Electronic and Steric Properties on Activity Profiles

Quantitative Structure-Activity Relationship (QSAR) studies are computational tools used to correlate the chemical structure of compounds with their biological activity. These studies often use descriptors that quantify the electronic and steric properties of substituents.

Electronic Properties: The electronic influence of a substituent is often described by the Hammett constant (σ). Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values. For an N-propyl group, the electronic effect is primarily inductive and weakly electron-donating.

Steric Properties: Steric effects are often quantified by parameters such as Taft's steric parameter (Es) or molar refractivity (MR). The propyl group has a moderate steric bulk, which is larger than a methyl or ethyl group but smaller than a tert-butyl group. The flexibility of the propyl chain can also play a role in how it fits into a binding site.

A hypothetical QSAR equation might look like: log(1/C) = a(logP) - b(σ) + c(Es) + d

Where:

log(1/C) is the biological activity

logP is the lipophilicity

σ is the electronic parameter

Es is the steric parameter

a, b, c, and d are constants determined by regression analysis

Such an equation would help in predicting the activity of new derivatives based on the properties of their substituents.

Table 3: Common Electronic and Steric Parameters for Alkyl Groups

| Alkyl Group | Hammett (σp) | Taft (Es) | Molar Refractivity (MR) |

| Methyl | -0.17 | 0.00 | 5.65 |

| Ethyl | -0.15 | -0.07 | 10.30 |

| Propyl | -0.13 | -0.36 | 14.96 |

| Isopropyl | -0.15 | -0.47 | 14.98 |

| Butyl | -0.16 | -0.39 | 19.62 |

Note: These are general parameters and the exact values can vary slightly depending on the specific molecular context.

Molecular Basis of Action for 3,4 Dihydroquinoxalin 2 1h One Analogues

Elucidation of Molecular Target Interactions

The biological effects of 3,4-dihydroquinoxalin-2(1H)-one analogues are underpinned by their specific interactions with key biomolecules, primarily enzymes and receptors. These interactions are governed by the three-dimensional structure of the compounds and the complementary nature of the target's binding site.

Mechanisms of Enzyme Inhibition

Analogues of 3,4-dihydroquinoxalin-2(1H)-one have been identified as potent inhibitors of several kinase enzymes, which are critical regulators of cellular processes. Their mechanism often involves competitive binding to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and thereby disrupting signaling pathways.

One significant area of research has been the development of these compounds as inhibitors of c-Jun N-terminal kinase 3 (JNK3), a key player in neurodegenerative diseases and other disorders. nih.gov For instance, derivatives have been optimized to exhibit potent and selective inhibition of JNK3 over other kinases like DDR1 and EGFR. nih.gov Molecular docking and dynamics simulations have been instrumental in understanding these inhibitory actions, revealing how the quinoxalinone core and its substituents fit into the enzyme's active site. nih.gov

Furthermore, quinoxalinone derivatives have been investigated as inhibitors of other enzymes implicated in disease, such as:

Cyclooxygenase-2 (COX-2): An enzyme involved in inflammation and the progression of colorectal cancer. nih.govmdpi.com

Lactate Dehydrogenase A (LDHA): An enzyme that plays a role in the metabolic adaptations of cancer cells. nih.govmdpi.com

Apoptosis signal-regulating kinase 1 (ASK1): A kinase involved in stress and inflammatory responses. nih.gov

The inhibitory activity of these compounds is often dependent on the nature and position of substituents on the quinoxalinone ring system. For example, the introduction of strong electron-withdrawing groups can enhance the inhibitory efficiency against enzymes like LDHA. nih.gov

Principles of Receptor Binding and Antagonism

In addition to enzyme inhibition, 3,4-dihydroquinoxalin-2(1H)-one analogues can act as antagonists at various receptors, blocking the binding of endogenous ligands and modulating receptor activity.

A notable example is their antagonism of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in synaptic transmission in the central nervous system. researchgate.net A series of 4-acetyl-1-substituted-3,4-dihydroquinoxalin-2(1H)-ones were designed and synthesized to evaluate their potential as AMPA receptor antagonists for anticonvulsant activity. researchgate.net Molecular modeling studies have been used to predict the binding affinity of these compounds to the AMPA receptor, helping to rationalize their biological activity. researchgate.net

Another important target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase receptor crucial for angiogenesis (the formation of new blood vessels), a process vital for tumor growth and metastasis. wikipedia.orgnih.gov Quinoxaline (B1680401) derivatives have been designed as VEGFR-2 inhibitors, often by replacing the core structures of known anticancer drugs like lenvatinib (B1674733) and sorafenib (B1663141) with the quinoxaline scaffold. nih.gov Docking studies of these novel compounds into the VEGFR-2 receptor have shown their potential to bind effectively to key residues within the active site. nih.gov The quinoxalinone scaffold can act as a hydrogen bond acceptor, interacting with critical residues like Cys919 in the VEGFR-2 binding pocket. wikipedia.org

Insights into Cellular and Subcellular Mechanisms Underlying Observed Activities

The molecular interactions of 3,4-dihydroquinoxalin-2(1H)-one analogues translate into observable effects at the cellular and subcellular levels. For instance, by inhibiting kinases like JNK3, these compounds can protect neurons from apoptosis (programmed cell death) induced by various stressors. nih.gov

In the context of cancer, the inhibition of enzymes like COX-2 and LDHA by quinoxalinone derivatives can lead to a reduction in tumor cell proliferation and survival. nih.gov Similarly, by blocking VEGFR-2, these compounds can inhibit angiogenesis, thereby cutting off the blood supply to tumors. nih.gov

Furthermore, some quinazolinone derivatives (a closely related class of compounds) have been shown to induce cell cycle arrest at the G2/M phase, which is indicative of an impact on tubulin polymerization, a critical process for cell division. nih.gov This suggests that some quinoxalinone analogues may also exert their anticancer effects by interfering with the mitotic machinery of cancer cells.

Structure-Mechanism Relationships and Binding Site Characterization

The biological activity of 3,4-dihydroquinoxalin-2(1H)-one analogues is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how different functional groups and substitution patterns on the quinoxalinone core influence their interaction with molecular targets and, consequently, their biological effects.

For example, in the development of JNK3 inhibitors, a lead compound was optimized through structure-based drug design to improve its selectivity and physicochemical properties, resulting in a highly potent and selective inhibitor. nih.gov Molecular docking and dynamics simulations have been used to analyze the selectivity and SAR of these novel derivatives. nih.gov

Similarly, for COX-2 and LDHA inhibitors, SAR studies have revealed that the presence of specific substituents, such as electron-withdrawing groups, can significantly impact their inhibitory potency. nih.gov The deep insertion of the molecule into the receptor-binding site, facilitated by these substituents, allows for the establishment of crucial polar and van der Waals interactions. nih.gov

In the case of VEGFR-2 inhibitors, the quinoxalinone scaffold serves as a key pharmacophoric element. wikipedia.orgnih.gov The terminal aromatic ring of these derivatives can form hydrophobic interactions within the hydrophobic pocket of VEGFR-2. wikipedia.org Molecular docking studies have helped to identify the key binding interactions, such as hydrogen bonds with residues like Tyr355 and Arg120 in the active site of COX-2 for related quinazolinone compounds. mdpi.com

The tables below summarize the key compound names mentioned in this article and highlight some of the research findings related to the biological activities of 3,4-dihydroquinoxalin-2(1H)-one analogues.

Table of Compounds

| Compound Name |

| 4-Propyl-3,4-dihydroquinoxalin-2(1H)-one |

| 3,4-dihydroquinoxalin-2(1H)-one |

| (Z)-3-(2-(naphthalen-1-yl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one (J46) |

| J46-37 |

| 4-acetyl-1-substituted-3,4-dihydroquinoxalin-2(1H)-ones |

| Lenvatinib |

| Sorafenib |

| Paclitaxel |

| Nocodazole |

Computational Chemistry and Theoretical Studies of 3,4 Dihydroquinoxalin 2 1h One Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3,4-dihydroquinoxalin-2(1H)-one derivatives. These methods allow for the detailed exploration of electronic structure, reactivity, and molecular orbitals.

HOMO-LUMO Energy Analysis and Molecular Orbital Theory

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical for understanding the electronic transitions and charge transfer properties of a molecule. In the context of 3,4-dihydroquinoxalin-2(1H)-one systems, the HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. Molecular orbital theory provides a framework for understanding how these orbitals contribute to the chemical behavior of the molecule, including its interactions with biological targets. For example, in related photosensitizing systems, the transfer of charge from a donor to an acceptor, a process governed by molecular orbital interactions, has been shown to enhance photosensitization. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as a 4-propyl-3,4-dihydroquinoxalin-2(1H)-one derivative, and its biological target. These methods are instrumental in drug discovery and design.

In studies of related pyrimidine (B1678525) dihydroquinoxalinone derivatives, molecular docking has been successfully used to predict their binding to the colchicine (B1669291) site of tubulin. acs.org High-resolution X-ray crystal structures have subsequently confirmed these binding predictions, revealing detailed molecular interactions. acs.org For instance, hydrogen bonding interactions between the quinoxalinone moiety and the α subunit of tubulin have been identified. acs.orgnih.gov These computational models provide a structural basis for the observed biological activity and guide the design of more potent analogs.

Prediction of Molecular Interaction Profiles and Binding Affinities

Computational methods can predict the specific interactions a ligand will form with its target protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. These predicted interaction profiles are crucial for understanding the basis of molecular recognition and for optimizing ligand binding.

For the 3,4-dihydroquinoxalin-2(1H)-one scaffold, computational studies can predict how modifications to the structure, such as the addition of a propyl group at the N4 position, will affect its binding affinity for a particular target. This predictive power is essential for the rational design of new derivatives with improved pharmacological properties.

Conformational Analysis and Stereochemical Preferences in Solution and Bound States

The three-dimensional conformation of a molecule is critical to its biological activity. Conformational analysis explores the different spatial arrangements of a molecule and their relative energies. For this compound, this would involve determining the preferred orientation of the propyl group and the puckering of the dihydroquinoxalinone ring system.

Understanding the conformational preferences in both the unbound state (in solution) and the bound state (when interacting with a biological target) is essential. The bioactive conformation, the one adopted when binding to a target, may differ from the most stable conformation in solution. Computational methods can predict these different conformations and the energy barriers between them.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Statistical Correlations

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

For the 3,4-dihydroquinoxalin-2(1H)-one class of compounds, QSAR studies can reveal important structural features for their biological effects. For example, studies on related 4-(quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one derivatives have established SAR correlations, indicating that linear alkylamino substituents on the quinazoline (B50416) ring are favorable for high antiproliferative potency. nih.gov It was also found that the lactam C-ring (the 3,4-dihydropyrazin-2(1H)-one moiety) is an important feature for enhancing antiproliferative activity. nih.gov Such insights are invaluable for guiding the synthesis of new derivatives with enhanced therapeutic potential.

Below is a table summarizing some of the key findings from QSAR and SAR studies on related dihydroquinoxalinone systems:

| Structural Feature | Impact on Activity | Reference |

|---|---|---|

| Linear alkylamino substituents on the quinazoline ring | Favorable for high antiproliferative potency | nih.gov |

| Lactam C-ring (3,4-dihydropyrazin-2(1H)-one moiety) | Important for enhancing antiproliferative potency | nih.gov |

| Hetero-atoms (S, O, N) in the pyrimidine B-ring C2 substituent | Can establish critical hydrogen-bonding interactions with tubulin | nih.gov |

Strategic Utility of the 3,4 Dihydroquinoxalin 2 1h One Framework in Chemical Design

Scaffold Optimization for Targeted Chemical Entity Design

The 3,4-dihydroquinoxalin-2(1H)-one core is a versatile platform for scaffold optimization, a crucial process in drug discovery aimed at enhancing the potency, selectivity, and pharmacokinetic properties of lead compounds. nih.govnih.gov The ability to introduce a variety of substituents at different positions of the quinoxalinone ring system allows for the fine-tuning of its biological activity. uit.nonih.gov

One of the key strategies in scaffold optimization is "scaffold hopping," where the core structure of a known active compound is replaced with a different scaffold to identify novel chemical entities with improved properties. nih.govnih.gov The 3,4-dihydroquinoxalin-2(1H)-one framework has been successfully employed in such strategies. For instance, researchers have performed scaffold hopping-driven lead optimizations based on a 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one lead compound to discover new antitumor agents. nih.gov This approach led to the identification of highly potent tubulin polymerization inhibitors with low nanomolar GI50 values. nih.gov

The introduction of an alkyl group, such as a propyl group at the N-4 position to form 4-Propyl-3,4-dihydroquinoxalin-2(1H)-one , can significantly influence the molecule's lipophilicity and steric profile. This modification can impact its binding affinity to target proteins and its ability to cross cell membranes. While specific research on the 4-propyl derivative is limited, studies on related N-substituted analogs provide insights into the potential effects of such modifications. For example, the synthesis of various 1-alkyl-3-substituted styrylquinoxalin-2(1H)-ones has been explored to generate a library of compounds for biological screening. researchgate.net

The strategic placement of substituents on the benzene (B151609) ring and at the C-3 position of the dihydroquinoxalinone core further expands the chemical space for optimization. uit.no For example, the synthesis of 3,3-disubstituted dihydroquinoxalin-2-ones has been achieved through various methods, including multicomponent couplings and the Bargellini reaction, yielding compounds with a quaternary carbon center. uit.noresearchgate.net These modifications can lead to compounds with a range of biological activities, including antiviral and anti-inflammatory properties. uit.no

Table 1: Examples of Scaffold Optimization Strategies for 3,4-Dihydroquinoxalin-2(1H)-one Derivatives

| Optimization Strategy | Starting Compound/Scaffold | Target/Application | Key Findings |

| Scaffold Hopping | 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | Antitumor Agents (Tubulin Inhibitors) | Discovery of new potent inhibitors with low nanomolar GI50 values. nih.gov |

| N-Alkylation | 3-substituted styrylquinoxalin-2(1H)-ones | Diverse Biological Screening | Generation of a library of 1-alkyl derivatives for activity assessment. researchgate.net |

| C-3 Disubstitution | o-phenylenediamines and trichloromethylcarbinols | Complex Spirocyclic Structures | Formation of 3,3-disubstituted systems via the Bargellini reaction. uit.no |

| N-Arylation/Alkylation | 3,4-dihydroquinoxalin-2(1H)-one | Antibacterial Agents | Synthesis of N-acetyl and N-phenacyl derivatives for antibacterial testing. |

Development of Hybrid Molecules Incorporating the Dihydroquinoxalinone Core

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug design to create multifunctional agents with enhanced efficacy and potentially reduced side effects. nih.gov The 3,4-dihydroquinoxalin-2(1H)-one scaffold serves as an excellent core for the development of such hybrid molecules due to its synthetic tractability and established biological relevance. uit.nonih.gov

A notable example is the development of hybrid molecules combining the dihydroquinoxalinone core with elements of other known bioactive agents. For instance, hybrids inspired by the drug efavirenz, incorporating the quinoxalin-2-one core, were synthesized and evaluated as non-nucleoside reverse-transcriptase inhibitors (NNRTIs). uit.no This approach aims to leverage the favorable properties of each component to achieve a synergistic effect.

Furthermore, pyrimidine (B1678525) dihydroquinoxalinone derivatives have been designed and synthesized as potent anticancer agents that bind to the colchicine (B1669291) site of tubulin. nih.govacs.org In these hybrids, the dihydroquinoxalinone moiety and the pyrimidine ring interact with different subunits of the tubulin protein, leading to potent inhibition of tubulin polymerization. acs.org The strategic modification of this hybrid scaffold with additional heteroatoms has led to the discovery of compounds with high cytotoxic activity and improved metabolic stability. nih.gov

The synthesis of hybrid molecules often involves multi-step reactions where the dihydroquinoxalinone core is first synthesized and then functionalized with another bioactive moiety. For example, 1-(2-(4-bromophenyl)-2-oxoethyl)-4-(2-arylamino)acetyl)-3,4-dihydroquinoxalin-2(1H)-one derivatives have been synthesized and evaluated for their antibacterial activity. In these hybrids, the dihydroquinoxalinone core is linked to a substituted aniline (B41778) moiety via an acetyl bridge.

Table 2: Examples of Hybrid Molecules Based on the 3,4-Dihydroquinoxalin-2(1H)-one Core

| Hybrid Type | Pharmacophore 1 | Pharmacophore 2 | Target/Application |

| NNRTI Hybrid | Dihydroquinoxalin-2-one Core | Efavirenz-inspired elements | HIV Reverse Transcriptase |

| Anticancer Hybrid | Dihydroquinoxalinone Moiety | Pyrimidine Ring | Tubulin (Colchicine Site) |

| Antibacterial Hybrid | Dihydroquinoxalinone Core | Substituted Aniline | Bacterial Strains |

Applications in Advanced Functional Materials (e.g., Optical, Electronic Properties)

Beyond its applications in medicinal chemistry, the 3,4-dihydroquinoxalin-2(1H)-one framework is a promising building block for the development of advanced functional materials. The quinoxalin-2(1H)-one fragment is recognized as an effective electron-withdrawing substituent, making it suitable for creating "push-pull" systems with interesting photophysical properties. nih.gov These properties are highly relevant for applications in materials science, including the development of optical and electronic materials.

The synthesis of 3-substituted quinoxalin-2(1H)-one derivatives through various methods, including photocatalytic functionalization, opens up possibilities for creating novel materials. nih.govresearchgate.net For instance, visible-light photoredox functionalization of 3,4-dihydro-quinoxalin-2-ones with pyrazolones has been demonstrated, leading to the formation of acetylated pyrazoles with potential applications in materials chemistry. researchgate.net

Furthermore, the development of heterogeneous catalytic methods for the C-H functionalization of quinoxalin-2(1H)-ones provides a green and efficient route to a wide range of derivatives. nih.gov These methods allow for the introduction of various functional groups, which can be tailored to achieve specific optical or electronic properties. The ability to create a diverse library of substituted quinoxalinones is crucial for screening and identifying materials with desired characteristics for applications such as organic light-emitting diodes (OLEDs), sensors, or nonlinear optical materials.

Design of Chemical Probes for Biological System Investigations

Chemical probes are essential tools for studying biological systems, allowing for the investigation of protein function, target identification, and the elucidation of metabolic pathways. The 3,4-dihydroquinoxalin-2(1H)-one scaffold can be strategically modified to create chemical probes for such investigations. While there is no direct literature on This compound as a chemical probe, the principles of probe design can be applied to this scaffold.

A key feature of a chemical probe is the incorporation of a reporter group, such as a fluorescent tag or a reactive handle for "click" chemistry, which allows for the detection and isolation of its cellular targets. The synthetic accessibility of the dihydroquinoxalinone core allows for the introduction of such functionalities. For example, a propyl group at the N-4 position could potentially be functionalized at its terminus to attach a reporter tag.

The design of chemical probes often starts with a known bioactive molecule. Given that various 3,4-dihydroquinoxalin-2(1H)-one derivatives exhibit biological activities, including anticancer and antimicrobial effects, they represent a good starting point for probe development. researchgate.netresearchgate.net For instance, a potent dihydroquinoxalinone-based inhibitor could be modified with a photo-affinity label or a biotin (B1667282) tag to identify its protein targets through pull-down experiments followed by mass spectrometry.

The development of fluorinated isothiocyanates (F-ITCs) as chemical probes for investigating sulforaphane (B1684495) metabolism provides a relevant analogy. ljmu.ac.uk In this work, a library of fluorinated analogs was synthesized to mimic the structure and activity of the natural product while enabling detection via ¹⁹F NMR. ljmu.ac.uk A similar strategy could be employed for the dihydroquinoxalinone scaffold, where a fluorinated alkyl chain, instead of a propyl group, is attached at the N-4 position to create a probe for in-cell NMR studies or other fluorine-based detection methods.

Future Perspectives in 4 Propyl 3,4 Dihydroquinoxalin 2 1h One Research

Exploration of Emerging Synthetic Methodologies and Novel Chemical Transformations

The synthesis of dihydroquinoxalinones is an active area of research, with new methodologies continuously being developed to improve efficiency, yield, and stereoselectivity. Future work on 4-Propyl-3,4-dihydroquinoxalin-2(1H)-one will likely leverage these cutting-edge techniques. One promising avenue is the use of chemoenzymatic approaches, which combine the selectivity of enzymes with the practicality of chemical synthesis. For instance, the use of ethylenediamine-N,N'-disuccinic acid lyase (EDDS lyase) has been shown to catalyze highly stereoselective hydroamination, a key step in the formation of chiral dihydroquinoxalinones. nih.gov This method offers the advantage of producing optically pure compounds, which is crucial for pharmaceutical applications, starting from simple and commercially available achiral building blocks in an aqueous environment. nih.gov

Another area of intense interest is the application of transition-metal catalysis. Copper-catalyzed heteroannulation of α-bromoacetates with 1,4-binucleophiles has emerged as a powerful tool for constructing highly enantioenriched six-membered 1,4-N,N-heterocycles like dihydroquinoxalinones. nih.gov Furthermore, visible-light photocatalysis is a rapidly developing field that enables novel chemical transformations under mild conditions. nih.gov The functionalization of the dihydroquinoxalinone core using photoredox catalysis could open up new avenues for creating diverse libraries of derivatives with unique properties. nih.gov

The development of novel chemical transformations will also be critical. For example, methods for the selective functionalization of the aromatic ring or the heterocyclic core of this compound would be highly valuable. This could involve late-stage C-H activation or the use of innovative directing groups to control regioselectivity. Such transformations would allow for the rapid generation of analogues for structure-activity relationship (SAR) studies.

Table 1: Emerging Synthetic Methodologies for Dihydroquinoxalinones

| Methodology | Key Features | Potential Advantages for this compound Synthesis | Reference |

|---|---|---|---|

| Chemoenzymatic Synthesis | Highly stereoselective hydroamination using EDDS lyase; aqueous solvent. | Access to enantiopure this compound; environmentally friendly. | nih.gov |

| Cu-Catalyzed Heteroannulation | [4+2] heteroannulation of α-bromoacetates with o-phenylenediamines. | Efficient construction of the dihydroquinoxalinone core with high enantiomeric excess. | nih.gov |

| Visible-Light Photocatalysis | Use of light to drive chemical reactions; mild reaction conditions. | Novel functionalization of the this compound scaffold. | nih.gov |

| Iron- or Zinc-Mediated Reductive Cyclization | Mild conditions using iron or zinc metal in a water/ethyl acetate (B1210297) mixture. | An efficient and environmentally benign route to enantiopure dihydroquinoxalinones. | nih.gov |

Application of Advanced Biophysical Characterization Techniques

To unlock the therapeutic potential of this compound, a deep understanding of its interactions with biological macromolecules is essential. Advanced biophysical techniques are indispensable for elucidating these interactions, providing crucial data on binding affinity, kinetics, thermodynamics, and structural details. nih.govnih.gov

A suite of biophysical methods could be employed in the future to characterize this compound. nih.govIsothermal Titration Calorimetry (ITC) stands out as a powerful tool for directly measuring the thermodynamic parameters of binding, such as enthalpy (ΔH) and entropy (ΔS), providing a complete thermodynamic profile of the interaction. khanacademy.orgnih.govnih.gov This information is invaluable for understanding the driving forces behind binding and for optimizing lead compounds. nih.gov

Surface Plasmon Resonance (SPR) is another key technique that offers real-time, label-free analysis of binding kinetics, allowing for the determination of association (k_on) and dissociation (k_off) rates. nih.govdrexel.edumdpi.combiosensingusa.com This kinetic data is crucial for understanding the duration of the drug-target interaction, which can be a critical determinant of in vivo efficacy.

Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-level structural information about the protein-ligand complex in solution. nih.govbenthambooks.com It can be used to map the binding site of this compound on its target protein and to identify conformational changes that occur upon binding. benthambooks.com Such detailed structural insights are fundamental for structure-based drug design efforts.

Other techniques such as Differential Scanning Fluorimetry (DSF) , which measures changes in protein thermal stability upon ligand binding, and X-ray crystallography , which can provide a high-resolution three-dimensional structure of the complex, will also be vital in the comprehensive biophysical characterization of this compound. nih.gov

Table 2: Advanced Biophysical Techniques for Characterizing Ligand-Protein Interactions

| Technique | Information Obtained | Relevance to this compound Research | Reference |

|---|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Binding affinity (K_D), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n). | Provides a complete thermodynamic profile of the interaction with a biological target. | khanacademy.orgnih.govnih.gov |

| Surface Plasmon Resonance (SPR) | Binding kinetics (k_on, k_off), and binding affinity (K_D). | Real-time analysis of the interaction, crucial for understanding the dynamics of binding. | nih.govdrexel.edumdpi.combiosensingusa.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Atomic-level structural information of the complex, binding site mapping. | Elucidates the precise mode of interaction for structure-based design. | nih.govbenthambooks.com |

| Differential Scanning Fluorimetry (DSF) | Changes in protein melting temperature (T_m) upon ligand binding. | A high-throughput method for screening for binding and assessing ligand-induced stabilization. | nih.gov |

| X-ray Crystallography | High-resolution 3D structure of the protein-ligand complex. | Provides a detailed atomic-level picture of the binding interaction. | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. khanacademy.orgnicoyalife.comnih.gov For a compound like this compound, these computational tools can significantly accelerate the path from a starting molecule to a potential drug candidate.

AI and ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to develop predictive models. youtube.com These models can then be used to predict the biological activity of novel compounds, including derivatives of this compound, before they are synthesized. nicoyalife.com This in silico screening can help prioritize which compounds to synthesize and test, saving time and resources.

Furthermore, generative AI models can be employed for de novo drug design. nih.gov These models can generate novel molecular structures with desired properties, such as high binding affinity for a specific target and favorable pharmacokinetic profiles. By providing the model with the dihydroquinoxalinone scaffold as a starting point, it would be possible to generate a diverse set of novel derivatives of this compound with a high probability of being active.

AI can also be used to predict the physicochemical properties and pharmacokinetic profiles (ADMET - absorption, distribution, metabolism, excretion, and toxicity) of compounds. nih.govnicoyalife.com This allows for the early identification of potential liabilities, enabling medicinal chemists to modify the structure of this compound to improve its drug-like properties.

Table 3: Applications of AI and Machine Learning in Dihydroquinoxalinone Research

| Application | Description | Potential Impact on this compound | Reference |

|---|---|---|---|

| Predictive Modeling | Training ML models to predict biological activity based on chemical structure. | Rapidly screen virtual libraries of derivatives and prioritize synthesis efforts. | nicoyalife.comyoutube.com |

| De Novo Design | Using generative AI to design novel molecules with desired properties. | Generate novel, optimized analogues of this compound. | nih.gov |

| ADMET Prediction | Predicting the absorption, distribution, metabolism, excretion, and toxicity of compounds. | Early identification and mitigation of potential pharmacokinetic and toxicity issues. | nih.govnicoyalife.com |

| Target Identification | Analyzing large biological datasets to identify potential protein targets. | Suggest novel therapeutic applications for this compound. | nih.gov |

Identification and Characterization of Novel Molecular Targets and Interaction Modes

A crucial aspect of future research on this compound will be the identification and validation of its molecular targets. While the biological activities of many dihydroquinoxalinone derivatives have been explored, the specific targets for many of these compounds remain unknown.

One approach to target identification is through high-throughput screening of this compound against a panel of known drug targets, such as kinases, G-protein coupled receptors (GPCRs), and ion channels. Additionally, chemical proteomics approaches, such as activity-based protein profiling (ABPP), can be used to identify the direct targets of the compound in a complex biological system.

Based on the known activities of related quinoxaline-containing compounds, potential target classes for this compound can be hypothesized. For instance, some quinoxaline (B1680401) derivatives have been investigated as dual inhibitors of PI3K and mTOR, two key proteins in a signaling pathway frequently dysregulated in cancer. numberanalytics.com Molecular docking studies could be employed to predict the binding mode of this compound to these and other potential targets, guiding further experimental validation. numberanalytics.com

Once a target is identified, understanding the precise interaction mode is paramount. This involves a combination of the biophysical techniques mentioned in section 7.2, as well as site-directed mutagenesis to identify key amino acid residues involved in binding. A detailed understanding of the interaction mode will be instrumental in the rational design of more potent and selective analogues of this compound.

Sustainable and Green Chemistry Approaches in Dihydroquinoxalinone Synthesis

The principles of green chemistry are increasingly being integrated into all aspects of chemical synthesis, with the goal of minimizing the environmental impact of chemical processes. biosensingusa.comworldscientific.com Future research on the synthesis of this compound will undoubtedly focus on developing more sustainable and environmentally benign methods.

One key aspect of green chemistry is the use of safer and more environmentally friendly solvents. The development of synthetic routes that utilize water as the reaction medium is highly desirable. drexel.edu For example, the direct cyclocondensation of 2-aminobenzamide (B116534) with aldehydes to form dihydroquinazolin-4(1H)-ones has been successfully achieved in water under catalyst-free conditions, offering a simple and low-cost procedure with excellent yields. drexel.edu Similar approaches could be explored for the synthesis of dihydroquinoxalinones.

The use of deep eutectic solvents (DESs) is another promising green chemistry approach. irbm.com A deep eutectic solvent composed of zinc chloride and urea (B33335) has been shown to be an effective medium for the synthesis of dihydroquinazolinones, offering quick reaction times, mild conditions, and high yields. irbm.com Exploring the use of DESs for the synthesis of this compound could lead to a more sustainable manufacturing process.

Furthermore, the development of catalyst-free and solvent-free reaction conditions will be a major focus. drexel.eduworldscientific.com Mechanochemical methods, where reactions are carried out by grinding solids together, can eliminate the need for bulk solvents and often lead to higher yields and shorter reaction times. The application of microwave-assisted synthesis is another energy-efficient method that can significantly accelerate reactions. worldscientific.com By embracing these green chemistry principles, the future synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Table 4: Green Chemistry Approaches in Dihydroquinoxalinone Synthesis

| Approach | Description | Potential Benefits | Reference |

|---|---|---|---|

| Aqueous Synthesis | Using water as the reaction solvent. | Environmentally benign, low cost, and safe. | drexel.edu |

| Deep Eutectic Solvents (DESs) | Using a mixture of compounds with a melting point lower than the individual components. | Biodegradable, low toxicity, and can enhance reaction rates. | irbm.com |

| Catalyst-Free and Solvent-Free Reactions | Conducting reactions without the use of catalysts or solvents. | Reduced waste, simplified purification, and lower environmental impact. | drexel.eduworldscientific.com |

| Microwave-Assisted Synthesis | Using microwave irradiation to heat the reaction mixture. | Faster reaction times, higher yields, and improved energy efficiency. | worldscientific.com |

Q & A

Q. How should researchers resolve discrepancies in NMR data for diastereomeric products?

- Guidelines :

- NOESY Experiments : Differentiate (Z)/(E)-isomers by analyzing spatial proximity of substituents (e.g., 3l’s methoxy group shows cross-peaks with aromatic protons) .

- Chiral HPLC : Separate enantiomers using columns like Chiralpak AD-H; retention times correlate with absolute configuration .

Q. What computational tools predict viable synthetic routes for novel derivatives?

- Tools :

- AI-Powered Synthesis Planning : Leverage databases (PISTACHIO, REAXYS) to prioritize one-step routes using retrosynthetic relevance scoring .

- DFT Calculations : Optimize transition states for propyl-group introduction to predict regioselectivity .

Tables

Table 1 : Representative Yields in Copper-Catalyzed Alkynylation

| Compound | Substituent | Yield (%) |

|---|---|---|

| 3ad | 4-Chlorophenyl | 61 |

| 3ae | 3-Fluorophenyl | 60 |

| 4a | 4-Methoxyphenyl | 33 |

Table 2 : Biological Activity of Selected Derivatives

| Compound | ALR2 IC₅₀ (μM) | Antioxidant Activity (% vs. Trolox) |

|---|---|---|

| 6e | 0.032 | 45 |

| 8d | 0.148 | 98 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.